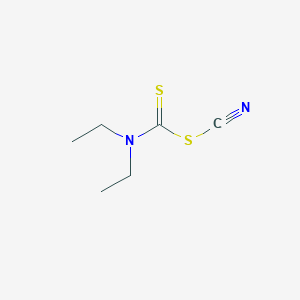
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is an organic compound with a complex branched structure It is a derivative of butane, featuring two propenyloxy groups attached to the second and third carbon atoms of the butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- typically involves the alkylation of butane derivatives. One common method is the reaction of 2,3-dimethylbutane with allyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or other strong acids is common to promote the alkylation process. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The propenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Simpler hydrocarbons such as alkanes.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes that modify the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbutane: A simpler alkane with similar branching but lacking the propenyloxy groups.
2,2-Dimethylbutane: Another branched alkane with different substitution patterns.
2,3-Dimethyl-2-butene: An alkene with similar methyl groups but different functional groups.
Uniqueness
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is unique due to the presence of the propenyloxy groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
76779-59-4 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2,3-dimethyl-2,3-bis(prop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-7-9-13-11(3,4)12(5,6)14-10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
Clave InChI |
XAVNMLWQABEWLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



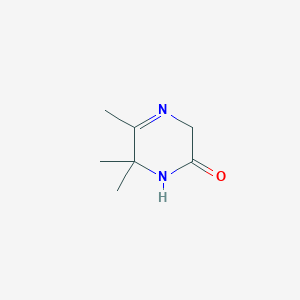
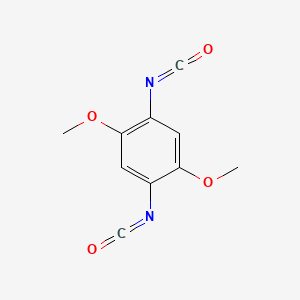

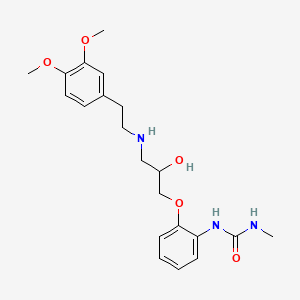


![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
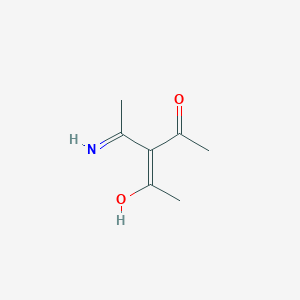
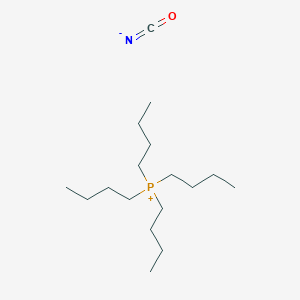
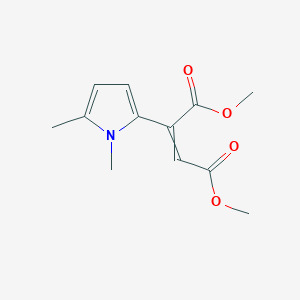
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

